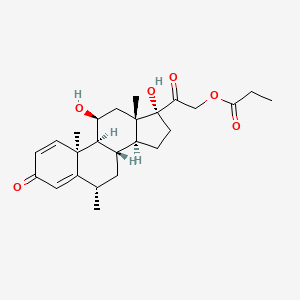
Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)- is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and is used in various medical applications due to its ability to modulate immune responses and reduce inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)- involves multiple steps, starting from basic steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Methylation: Addition of a methyl group to the steroid nucleus.
Esterification: Formation of the 21-(1-oxopropoxy) group through esterification reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Multiple purification steps, including crystallization and chromatography, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methylated, and esterified derivatives of the parent compound.
Scientific Research Applications
Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)- has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and immune modulation.
Medicine: Applied in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)- involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. The compound also affects various signaling pathways involved in immune responses.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used in various inflammatory conditions.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Uniqueness
Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-21-(1-oxopropoxy)-, (6a,11b)- is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its potency and duration of action compared to other corticosteroids.
Properties
Molecular Formula |
C25H34O6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[2-[(6S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C25H34O6/c1-5-21(29)31-13-20(28)25(30)9-7-17-16-10-14(2)18-11-15(26)6-8-23(18,3)22(16)19(27)12-24(17,25)4/h6,8,11,14,16-17,19,22,27,30H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23+,24-,25-/m0/s1 |
InChI Key |
KNKJEUNXMFFFDU-NRZAZEOJSA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@@]34C)C)O)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















